1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene
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Overview
Description
1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is an organic compound characterized by the presence of two 2,2-dimethyl-1,3-dioxolane groups attached to a benzene ring via methoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene typically involves the reaction of 1,4-dihydroxybenzene with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of an acid catalyst. The reaction proceeds through the formation of methoxy linkages between the benzene ring and the dioxolane groups. The reaction conditions often include refluxing the reactants in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its structural stability and functional versatility.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene involves its interaction with molecular targets through its functional groups. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The methoxy linkages provide flexibility and stability to the overall structure, enhancing its potential as a versatile chemical entity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)urea: Similar in structure but contains urea linkages instead of methoxy groups.
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Contains a single dioxolane ring and is used as a chiral building block in organic synthesis.
Ethyl ®-(-)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-trans-2-propenoate: Contains a dioxolane ring and is used in the synthesis of complex organic molecules.
Uniqueness
1,4-Bis((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzene is unique due to its symmetrical structure and the presence of two dioxolane rings, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C18H26O6 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H26O6/c1-17(2)21-11-15(23-17)9-19-13-5-7-14(8-6-13)20-10-16-12-22-18(3,4)24-16/h5-8,15-16H,9-12H2,1-4H3 |
InChI Key |
QEYGPPKFMRZDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC2=CC=C(C=C2)OCC3COC(O3)(C)C)C |
Origin of Product |
United States |
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